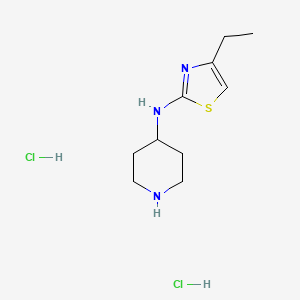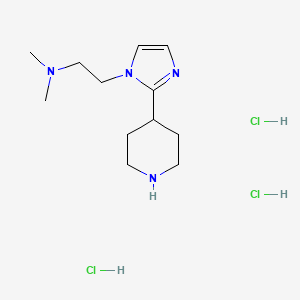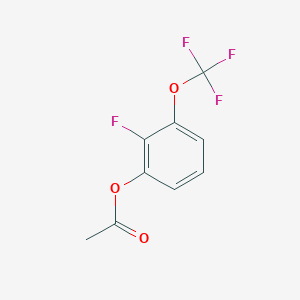![molecular formula C17H19FN2O4S2 B1458389 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034156-64-2](/img/structure/B1458389.png)
6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of heterocyclic compound. Heterocycles are rings that contain atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms . The compound also contains a fluoro group, a methoxyethyl group, and a 4-methylbenzenesulfonate group, which can significantly affect its properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzo[d]thiazol-2(3H)-imine core, followed by the addition of the various functional groups. One possible method for synthesizing benzo[d]thiazol-2(3H)-imine derivatives involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzo[d]thiazol-2(3H)-imine core, with the various functional groups attached. The presence of these groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluoro group is often quite reactive, and the methoxyethyl and 4-methylbenzenesulfonate groups could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluoro group could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been recognized for their effectiveness against a variety of microbial strains. The structural presence of the thiazole ring in compounds like sulfathiazole, a well-known antimicrobial drug, underlines the potential of our compound in this field . Research could explore its efficacy against common pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi to develop new antimicrobial agents.
Anticancer and Cytotoxic Activity
The thiazole moiety is a common feature in several antineoplastic drugs, such as bleomycin and tiazofurin. The compound could be investigated for its antitumor properties, potentially leading to the development of new cancer therapies . Its cytotoxicity against various cancer cell lines would be a primary area of research.
Anti-Inflammatory Activity
Thiazole derivatives have shown significant anti-inflammatory effects. This suggests that “6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” could be studied as a potential anti-inflammatory agent, which could lead to new treatments for chronic inflammatory diseases .
Neuroprotective Applications
Given the role of thiazole derivatives in the synthesis of neurotransmitters like acetylcholine, there’s potential for this compound to be used in neuroprotective strategies. It could be part of treatments aimed at neurodegenerative diseases or conditions involving neurotransmitter dysregulation .
Antioxidant Properties
Thiazole compounds have been associated with antioxidant properties, which are crucial in combating oxidative stress-related damage in cells. The compound could be researched for its ability to scavenge free radicals, contributing to the prevention of diseases caused by oxidative stress .
Antihypertensive and Cardiovascular Applications
Thiazoles have been noted for their antihypertensive activity. This compound could be explored for its potential use in managing high blood pressure and related cardiovascular conditions. Its mechanism of action could involve the modulation of vascular smooth muscle tone or influencing the renin-angiotensin system .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS.C7H8O3S/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6,12H,4-5H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOYSWJGCNWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=C(C=C2)F)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
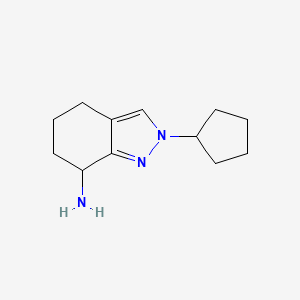
![N-[1-(1-Methyl-1H-benzoimidazole-2-yl)-1-methylethyl]benzamide](/img/structure/B1458310.png)
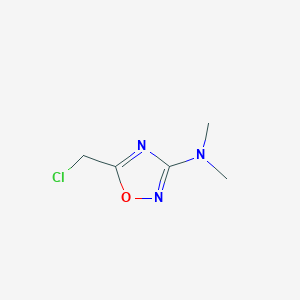
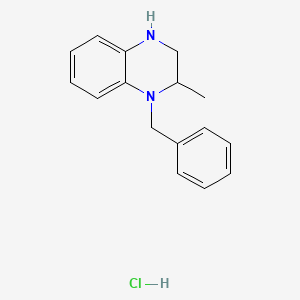

![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)
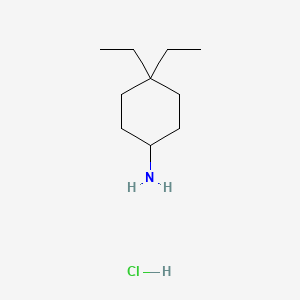
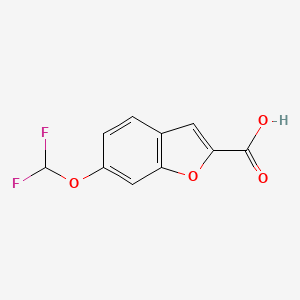
![4-(2-Chloro-6-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1458322.png)
